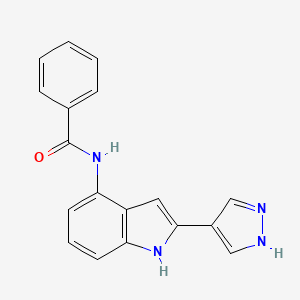

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide

Description

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to an indole moiety substituted at the 2-position with a pyrazole ring. This structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmaceuticals and agrochemicals due to their bioactivity and binding versatility.

Properties

CAS No. |

827318-32-1 |

|---|---|

Molecular Formula |

C18H14N4O |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]benzamide |

InChI |

InChI=1S/C18H14N4O/c23-18(12-5-2-1-3-6-12)22-16-8-4-7-15-14(16)9-17(21-15)13-10-19-20-11-13/h1-11,21H,(H,19,20)(H,22,23) |

InChI Key |

QXXIFJYBMLCMFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This one-pot reaction affords the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation .

Comparison with Similar Compounds

Positional Isomerism in Indole-Substituted Benzamides

A key analog is N-[2-(1H-Pyrazol-4-yl)-1H-indol-6-yl]benzamide (ECHEMI product ID: 827318-34-3), which differs from the target compound by the position of the indole substitution (6-yl vs. 4-yl). This positional isomerism may influence electronic properties, solubility, and target affinity. For instance, indol-4-yl substitution could alter steric interactions in binding pockets compared to indol-6-yl derivatives, though direct biological comparisons are absent in the literature .

Quinazoline-Integrated Benzamides

Compounds 44–47 from incorporate a quinazoline core and cyclopropyl groups, replacing the indole moiety. For example:

- Compound 44 : Features a cyclopropylphenyl-ethylamine linker.

- Compound 47 : Includes a 1-methylpiperidin-4-yl group, which may enhance solubility and CNS penetration.

These derivatives highlight the impact of fused heterocycles and substituents on pharmacological profiles, though their specific activities remain unspecified .

Simple Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () lacks heterocyclic systems but retains the benzamide scaffold with a 3,4-dimethoxyphenethyl group. The methoxy groups likely enhance π-π stacking interactions, as seen in receptor-binding studies. Its straightforward synthesis (80% yield) contrasts with the multi-step routes required for indole-pyrazole analogs .

Thiadiazole-Pyrazole Hybrids

describes 1,3,4-thiadiazole derivatives with pyrazole and nitrophenyl groups. coli, B. mycoides, and C. albicans. The thiadiazole ring contributes to hydrogen bonding and electron-deficient properties, suggesting that similar strategies could optimize the target compound’s bioactivity .

Target Compound and Indol-6-yl Analog

The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide likely involves condensation of a benzoyl chloride with an indole-pyrazole amine precursor, analogous to the route for the indol-6-yl derivative ().

Quinazoline Derivatives (Compounds 44–47)

These require multi-step sequences, including:

- Suzuki couplings for quinazoline assembly.

- Chiral resolution to isolate enantiomers (e.g., Compounds 45 and 46).

- Use of trifluoromethylbenzoyl chloride for final amidation.

Such complexity may limit scalability compared to simpler benzamide syntheses .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

This compound features a complex structure that combines pyrazole and indole moieties. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The compound has potential applications in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N4O |

| Molecular Weight | 302.33 g/mol |

| LogP | 3.88 |

| PSA (Polar Surface Area) | 73.57 Ų |

Synthesis

The synthesis of this compound typically involves the condensation of pyrazole derivatives with o-phenylenediamine under specific reaction conditions. A common method includes heating the reactants in the presence of chloro(trimethyl)silane and pyridine at approximately 90°C under ambient air conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines, demonstrating IC50 values ranging from 3.79 µM to 42.30 µM .

Table 1: Anticancer Activity Against Different Cell Lines

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation . Furthermore, studies have indicated its potential against various microbial strains, although specific data on this compound's antimicrobial efficacy is still emerging.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in cell cycle regulation and inflammatory pathways. Notably, it may inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF7 Cells : Demonstrated significant growth inhibition with an IC50 value of 3.79 µM, supporting its use as a potential therapeutic agent against breast cancer.

- Inflammation Model : In animal models of inflammation, the compound showed reduced edema and pain response, indicating its anti-inflammatory potential.

- Microbial Assays : Preliminary tests against bacterial strains revealed promising results, warranting further investigation into its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.